molecular formula C15H19NO2 B1391835 Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 1159982-41-8

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B1391835
CAS No.: 1159982-41-8
M. Wt: 245.32 g/mol
InChI Key: GATVCEPLAPUOKG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic organic compound with the molecular formula C15H19NO2. This compound is characterized by a tetrahydropyridine ring system substituted with an ethyl ester group at the 3-position and a benzyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and reduction steps. The reaction conditions typically include the use of a base such as sodium ethoxide and a reducing agent like sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-4-(((trifluoromethyl)sulfonyl)oxy)-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 1-benzyl-5,6-dihydro-2H-pyridine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATVCEPLAPUOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678053
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-41-8
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 3
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Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

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